N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the pyrazole rings through cyclization reactions, followed by the introduction of the butan-2-yl and difluoroethyl groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency and minimize waste, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Properties
Molecular Formula |
C13H19F2N5 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-(2,2-difluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C13H19F2N5/c1-3-10(2)20-12(4-5-17-20)7-16-11-6-18-19(8-11)9-13(14)15/h4-6,8,10,13,16H,3,7,9H2,1-2H3 |
InChI Key |
ISHRVEDAONIDQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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